Cas no 87488-64-0 (2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(isoxazol-5-yl)benzene-1-sulfonyl chloride(WXC09362)
- 2-(isoxazol-5-yl)benzene-1-sulfonyl chloride
- 2-(1,2-oxazol-5-yl)benzenesulfonyl chloride
- 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
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- インチ: 1S/C9H6ClNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H
- InChIKey: JMEYKLPFXXZHEE-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC=CC=C1C1ON=CC=1
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-127796-5.0g |
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
87488-64-0 | 95% | 5g |
$2858.0 | 2023-05-26 | |
Chemenu | CM413565-250mg |
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
87488-64-0 | 95%+ | 250mg |
$545 | 2023-01-06 | |
Enamine | EN300-127796-5g |
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
87488-64-0 | 95% | 5g |
$2858.0 | 2023-11-13 | |
Aaron | AR01A5TK-100mg |
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
87488-64-0 | 95% | 100mg |
$496.00 | 2025-02-09 | |
Enamine | EN300-127796-1g |
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
87488-64-0 | 95% | 1g |
$986.0 | 2023-11-13 | |
1PlusChem | 1P01A5L8-5g |
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
87488-64-0 | 95% | 5g |
$3595.00 | 2024-04-20 | |
1PlusChem | 1P01A5L8-50mg |
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
87488-64-0 | 95% | 50mg |
$290.00 | 2025-03-04 | |
Enamine | EN300-127796-5000mg |
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
87488-64-0 | 95.0% | 5000mg |
$2858.0 | 2023-10-01 | |
A2B Chem LLC | AV52620-500mg |
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
87488-64-0 | 95% | 500mg |
$844.00 | 2024-04-19 | |
A2B Chem LLC | AV52620-250mg |
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
87488-64-0 | 95% | 250mg |
$548.00 | 2024-04-19 |
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chlorideに関する追加情報
Professional Introduction to 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride (CAS No. 87488-64-0)
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 87488-64-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile applications in synthetic chemistry, particularly in the modification and functionalization of aromatic structures. The presence of a 1,2-oxazole moiety in its molecular framework introduces unique reactivity and potential biological activity, making it a valuable intermediate in the development of novel therapeutic agents.
The structural composition of 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group at the first position and an oxazole ring at the fifth position. This arrangement confers distinct chemical properties that are exploited in various synthetic pathways. The sulfonyl chloride functionality is highly reactive towards nucleophiles, facilitating the introduction of diverse substituents onto the benzene ring. This reactivity is particularly useful in constructing complex molecular architectures, which are often required in drug design.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in bioactive molecules. The 1,2-oxazole scaffold is one such heterocycle that has demonstrated promise in multiple pharmacological applications. Studies have shown that oxazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this moiety into 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride enhances its potential as a building block for drug discovery efforts.
The pharmaceutical industry has increasingly relied on sulfonyl chlorides as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). These compounds serve as versatile reagents for introducing sulfonyl groups into target molecules, which can modulate biological pathways and improve therapeutic efficacy. The reactivity of the sulfonyl chloride group allows for efficient coupling with amines, alcohols, and other nucleophiles, enabling the construction of sulfonamides and other pharmacologically relevant derivatives.
Recent advancements in synthetic methodologies have further highlighted the utility of 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce various functional groups onto the benzene ring while preserving the integrity of the oxazole moiety. These techniques have enabled chemists to access novel derivatives with tailored biological properties, expanding the pharmacological landscape.
Moreover, computational studies have played a crucial role in understanding the electronic and steric properties of 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride. Molecular modeling techniques have provided insights into how this compound interacts with biological targets, aiding in the rational design of more effective drugs. By predicting binding affinities and optimizing molecular interactions, researchers can accelerate the development process and reduce experimental trial-and-error.
The synthesis of 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common approach involves the sulfonylation of 2-hydroxybenzoic acid followed by cyclization to form the oxazole ring. Subsequent chlorination yields the desired sulfonyl chloride derivative. This synthetic route is advantageous due to its scalability and compatibility with industrial production standards.
In conclusion,2-(1,2-oxazol-5-yb enzene-b enzoylsulphonyl chlonde (CAS No. 87488-b4-b0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance is expected to grow further, contributing to innovative therapeutic solutions across various medical disciplines.
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